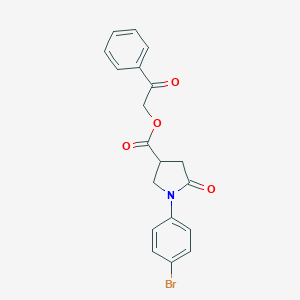![molecular formula C21H22NO3+ B271362 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a chemical compound with the molecular formula C23H24NO3. It is also known as TMC-18 and is a fluorescent dye used in scientific research.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is not well understood. However, it is believed that the compound binds to biomolecules and undergoes a conformational change, resulting in fluorescence.
Biochemical and Physiological Effects:
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium does not have any known biochemical or physiological effects on living organisms. It is primarily used as a tool for scientific research and does not have any therapeutic or medicinal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium in lab experiments is its fluorescent properties. It is highly sensitive and can be used to detect very small amounts of biomolecules. However, one limitation of the compound is its potential toxicity. It is important to use caution when handling the compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium. One area of interest is the development of new fluorescent probes for the detection of specific biomolecules. Another area of research is the optimization of the synthesis method for the compound, with the goal of improving yield and reducing cost. Additionally, there is potential for the use of the compound in the development of new diagnostic tools for medical applications.
Synthesemethoden
The synthesis of 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a complex process that involves several steps. The first step is the condensation of 2,4,5-trimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(2,4,5-trimethoxyphenyl)nitrostyrene. This intermediate is then reduced to 2-(2,4,5-trimethoxyphenyl)ethylamine, which is then converted to the final product by reaction with methyl iodide.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is primarily used as a fluorescent dye in scientific research. It is commonly used as a probe for the detection of DNA and RNA, as well as for the labeling of proteins and other biomolecules. Its fluorescent properties make it a valuable tool for imaging and tracking biological processes.
Eigenschaften
Produktname |
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium |
|---|---|
Molekularformel |
C21H22NO3+ |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-methyl-2-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-17(11-9-15-7-5-6-8-18(15)22)12-10-16-13-20(24-3)21(25-4)14-19(16)23-2/h5-14H,1-4H3/q+1/b12-10+ |
InChI-Schlüssel |
ITLSZQMBLVDAHL-ZRDIBKRKSA-N |
Isomerische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)





![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)